8-Hydroxy Mianserin Hydrochloride is a derivative of Mianserin, an antidepressant known for its tetracyclic structure. Mianserin is primarily used in the treatment of major depressive disorders and exhibits a unique pharmacological profile due to its action on various neurotransmitter receptors. The hydrochloride form enhances its solubility and bioavailability, making it suitable for clinical applications.
Mianserin was first synthesized in the 1970s and has been widely studied for its antidepressant properties. The compound is derived from the parent compound Mianserin, which has been modified to include a hydroxyl group at the 8-position on the phenyl ring. This modification is believed to enhance its pharmacological efficacy and alter its receptor binding profile.
8-Hydroxy Mianserin Hydrochloride falls under the category of tetracyclic antidepressants. It is classified as a psychoactive drug that primarily acts as an antagonist at various serotonin and norepinephrine receptors. Its chemical structure can be represented by the formula .
The synthesis of 8-Hydroxy Mianserin Hydrochloride typically involves several steps, including:
Technical details regarding the synthesis can be found in patents that outline specific reaction conditions, including temperature, solvent choice, and reaction times .
The molecular structure of 8-Hydroxy Mianserin Hydrochloride features a tetracyclic arrangement with a hydroxyl group attached to one of the aromatic rings. The IUPAC name for this compound is 5-methyl-2,5-diazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene.
The chemical reactivity of 8-Hydroxy Mianserin Hydrochloride can be characterized by its interactions with various biological targets:
Technical details regarding these reactions are documented in various studies focusing on pharmacodynamics and receptor binding assays .
The mechanism of action for 8-Hydroxy Mianserin Hydrochloride involves multiple pathways:
These properties influence both the pharmacokinetics and bioavailability of the compound .
8-Hydroxy Mianserin Hydrochloride has several applications in scientific research:
8-Hydroxy mianserin hydrochloride (CAS 57257-81-5) is a primary metabolite of the tetracyclic antidepressant mianserin, formed via aromatic hydroxylation at the C8 position of the dibenzazepine ring system. Its molecular formula is C₁₈H₂₀N₂O·HCl, with a molecular weight of 280.36 g/mol for the free base and 316.82 g/mol for the hydrochloride salt [2] [7]. The compound retains the core 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine structure but incorporates a phenolic hydroxyl group at position 8, significantly altering its electronic properties [4] [7].
Stereochemically, 8-hydroxy mianserin shares the chiral center at C14b with the parent compound. The (S)-(+)-enantiomer exhibits ~200–300-fold greater biological activity than the (R)-(−)-form due to preferential binding at serotonin and adrenergic receptors [4] [10]. Tautomerism is theoretically possible at the 8-hydroxy group but is sterically hindered by the adjacent ring fusion.
Table 1: Structural Signatures of 8-Hydroxy Mianserin Hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular Formula (free base) | C₁₈H₂₀N₂O | High-Resolution MS [2] |
CAS Number | 57257-81-5 | - |
IUPAC Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol hydrochloride | - |
Key IR Absorptions | 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (aromatic C=C) | FT-IR [7] |
¹H-NMR Shifts (DMSO-d6) | δ 10.2 (s, 1H, OH), 6.85 (d, 1H, C7-H), 6.55 (d, 1H, C9-H) | 500 MHz NMR [7] |
The introduction of the C8 hydroxyl group enhances water solubility compared to mianserin hydrochloride. Experimental measurements indicate solubility of ≥5 mg/mL in aqueous buffers at pH 7.4, whereas the parent compound exhibits solubility of 3.4 mg/mL [6]. The phenolic group confers pH-dependent ionization, with a predicted pKa of 9.8 ± 0.2 for the hydroxyl moiety (calculated using Advanced Chemistry Development software). This property facilitates chromatographic separation from the parent drug via reverse-phase HPLC with ion-pairing agents [7].
Lipophilicity decreases substantially upon hydroxylation. Experimental logP values are:
The hydrochloride salt forms white to off-white crystalline solids with a melting point >230°C (decomposition), consistent with the thermal behavior of mianserin hydrochloride [6]. UV-Vis spectroscopy shows characteristic absorbance maxima at 285 nm (ε = 4,200 M⁻¹cm⁻¹) and 230 nm (ε = 11,500 M⁻¹cm⁻¹) in methanol, with a bathochromic shift observed under alkaline conditions due to phenolate formation [2].
Table 2: Comparative Physicochemical Profile
Parameter | 8-Hydroxy Mianserin HCl | Mianserin HCl |
---|---|---|
Molecular Weight | 316.82 g/mol | 300.83 g/mol [6] |
Water Solubility | ≥5 mg/mL | 3.4 mg/mL [6] |
logP (octanol/water) | 2.1 (free base) | 3.83 (free base) [5] |
Melting Point | >230°C (dec.) | >230°C (dec.) [6] |
pKa (phenolic OH) | 9.8 (predicted) | - |
Route 1: Direct Hydroxylation of MianserinThe most efficient synthesis involves regioselective C8 hydroxylation of mianserin using chemical or enzymatic catalysts:
Route 2: Multi-step Synthesis from 8-Hydroxy PrecursorsAn alternative route assembles the tetracyclic system from 8-hydroxy-substituted intermediates:
Optimization Challenges:
8-Hydroxy mianserin hydrochloride demonstrates pH-dependent stability in aqueous solutions:
Light exposure accelerates decomposition; amber glass reduces degradation by 80% compared to clear vials. Solid-state stability studies (40°C/75% RH) show <0.5% impurities after 6 months when protected from moisture [6].
Metabolic Stability:
Table 3: Stability Parameters of 8-Hydroxy Mianserin Hydrochloride
Condition | Half-Life (t₁/₂) | Primary Degradant |
---|---|---|
Simulated Gastric Fluid (pH 1.2) | >48 hours | None detected |
Plasma (pH 7.4, 37°C) | 18.7 hours | 8-O-Glucuronide |
Phosphate Buffer (pH 10) | 2.3 hours | Quinone-imine |
UV Light (300–400 nm) | 4.1 hours | Dimerized product |
Solid State (40°C/75% RH) | >180 days | <0.5% total impurities |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2